molecular formula C6H4N4O3 B2517053 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one CAS No. 22902-67-6

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one

Cat. No. B2517053
CAS RN: 22902-67-6
M. Wt: 180.123
InChI Key: TXAMXRHQYUGXOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of imidazo[4,5-b]pyridine derivatives. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported . Another study describes the cyclocondensation of 1-substituted 1H-imidazol-5-amines with 3-nitro-4H-chromen-4-one to afford 6-nitro-3H-imidazo[4,5-b]pyridines, which are potential adenosine deaminase inhibitors . Additionally, a solid-phase synthesis approach has been used to create trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated using various techniques, including single-crystal X-ray diffraction. For example, the crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have been characterized, revealing 2D hydrogen-bonded networks and slight distortions in the hexa-coordinated environment around the metal ions . Similarly, the structures of transition metal complexes of the nitroxide 2,5-dihydro-4,5,5-trimethyl-2,2-bis(2-pyridyl)imidazole-1-oxyl have been determined, showing coordination of the ligand to the metal ion by two pyridine nitrogen donors and the oxygen atom of the nitroxide group .

Chemical Reactions Analysis

The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has been explored, leading to the formation of 5-nitro and 5,6-dinitro derivatives. These reactions are temperature-dependent and can also involve the replacement of halogen atoms by the nitro group . Furthermore, the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids has been achieved through nitration, alkylation, reduction, and reaction with itaconic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid metal complexes have been investigated, showing that the thermal stability varies with the metal ion, and the magnetic properties are determined by the distortion of the coordinated polyhedron . The magnetic measurements of transition metal complexes of a nitroxide imidazole derivative indicate strong antiferromagnetic interaction between the metal ion and the radical spin .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including derivatives of imidazo[4,5-B]pyridin-2-one, have demonstrated significant utility in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates due to their ability to form metal complexes and catalyze various chemical reactions. Their applications extend to asymmetric catalysis and synthesis, showcasing their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Medicinal Chemistry

In medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold, closely related to 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one, is recognized for providing various bioactive molecules. This includes kinase inhibitors like ponatinib, which have spurred interest in exploring new derivatives for therapeutic applications. The structural activity relationships (SAR) of these compounds are extensively studied to enhance their pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Pharmacophore Design

The tri- and tetra-substituted imidazole scaffolds, integral to the design of selective inhibitors for various kinases, showcase the potential of imidazo[4,5-B]pyridin-2-one derivatives in drug discovery. These inhibitors target the mitogen-activated protein (MAP) kinase pathway, crucial for proinflammatory cytokine release, demonstrating the compound's relevance in developing new therapeutic agents (Scior et al., 2011).

Antimicrobial Applications

Research on nitroimidazole heterocycles, closely related to this compound, indicates their wide range of potential applications in medicinal chemistry. These derivatives are actively explored for their antitumor, antibacterial, antifungal, and antiparasitic properties. Their synthetic versatility and efficacy in clinical settings highlight the compound's importance in developing new antimicrobial agents (Li et al., 2018).

properties

IUPAC Name

5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAMXRHQYUGXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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